1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
Overview
Description
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is off-white in color and solid in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves multicomponent reactions . For instance, starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, a concise route to cyclic imines has been developed. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 149.19 and a molecular formula of C9H11NO .Scientific Research Applications
Stereocontrolled Synthesis
- Diastereoselective Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been converted into tetrahydrobenzo[f][1,4]oxazepines using a diastereoselective Ugi–Joullie multicomponent reaction. This method allows the creation of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diverse points, and the potential to obtain these compounds in enantiomerically pure form has been demonstrated (Banfi et al., 2013).
Multicomponent Syntheses
- Isocyanide-Based Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives in good to excellent yields (Shaabani et al., 2010).
Synthesis and Characterization
- Novel Benzimidazole Fused-Oxazepines : Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their molecular structure validated by X-ray diffraction and DFT studies. These compounds show potential for nonlinear optical (NLO) applications (Almansour et al., 2016).
- Tetracyclic 1,4-Oxazepines : A methodology for novel tetracyclic 1,4-oxazepines synthesis from readily available precursors has been developed, offering a solution for solubility issues in previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014).
Novel Scaffolds and Catalytic Reactions
- Novel Scaffolds for Drug Discovery : Novel tricyclic scaffolds that fuse a substituted pyranose ring with the seven-membered rings of tetrahydrobenzo[e][1,4]oxazepine have been synthesized, offering new avenues for drug discovery (Abrous et al., 2001).
- Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold has been used in enantioselective reactions as a privileged structure in medicinal chemistry. Catalytic asymmetric methodologies for chiral dibenzo[b,f][1,4]oxazepine derivatives are highlighted, indicating their potential in the synthesis of related compounds (Munck et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisomes, a type of organelle found in virtually all eukaryotic cells .
Mode of Action
This compound interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathway related to protein import into the peroxisomes . The disruption of this pathway leads to a cascade of downstream effects, ultimately resulting in cell death .
Pharmacokinetics
The compound has been taken forward to a first round of hit-to-lead optimization, which shows activities in the range of low- to high-digit micromolar ic50 in in vitro tests . Further ADME testing is needed to fully understand its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein import into the glycosomes . This disruption leads to cell death, making the compound potentially useful in the treatment of diseases caused by trypanosomes .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVQTRICWNJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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